Acetic acid, (acetylthio)-
Overview
Description
Acetic acid, (acetylthio)-, also known as (acetylsulfanyl)acetic acid, is a chemical compound with the molecular formula C4H6O3S . It has an average mass of 134.154 Da and a mono-isotopic mass of 134.003769 Da .
Synthesis Analysis
The synthesis of acetic acid, a key component of (acetylthio)acetic acid, can be achieved through various methods. One common method is the oxidation of ethanol or the destructive distillation of wood . Another method involves a process developed by Monsanto in the 1960s, which uses a rhodium-iodine catalyzed carbonylation of methanol .
Molecular Structure Analysis
The molecular structure of (acetylthio)acetic acid consists of 4 carbon atoms, 6 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
Acetic acid, a component of (acetylthio)acetic acid, undergoes typical chemical reactions of a carboxylic acid. Upon treatment with a standard base, it converts to metal acetate and water . With strong bases, it can be doubly deprotonated to give LiCH2COOLi .
Physical and Chemical Properties Analysis
Acetic acid, a component of (acetylthio)acetic acid, is a colorless liquid with a strong, pungent smell . It has a density of 1.3±0.1 g/cm3, a boiling point of 251.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .
Scientific Research Applications
Poly(beta-hydroxybutyrate) Production in Microorganisms : Research by van Aalst-van Leeuwen et al. (1997) investigated the behavior of microorganisms under dynamic substrate supply conditions, focusing on the accumulation of storage polymers like poly(beta-hydroxybutyrate) in the presence of external substrates like acetic acid (van Aalst-van Leeuwen et al., 1997).
Adaptation and Tolerance in Yeasts : Palma et al. (2018) discussed the molecular mechanisms underlying the adaptation and tolerance of Saccharomyces cerevisiae and Zygosaccharomyces bailii to acetic acid, emphasizing its role in biotechnological processes (Palma et al., 2018).
Antimicrobial Effect of Acetic Acid : A study by Ryssel et al. (2009) focused on the antimicrobial effect of acetic acid, particularly its efficacy against problematic Gram-negative bacteria like Pseudomonas aeruginosa (Ryssel et al., 2009).
Bacterial Adaptation and Tolerance : Trček et al. (2015) reviewed the mechanisms underlying acetic acid tolerance in bacterial strains, with emphasis on acetic acid bacteria and Escherichia coli (Trček et al., 2015).
Diagenetic Effects in Archaeological Bones : Nielsen-Marsh and Hedges (2000) explored the impact of acetic acid treatment on structural and chemical alterations in archaeological bones (Nielsen-Marsh & Hedges, 2000).
Acetowhitening in Tumorigenic Cells : Marina, Sanders, and Mourant (2012) investigated the changes in light scattering in cells due to acetic acid application, providing insights into acetowhitening mechanisms (Marina, Sanders, & Mourant, 2012).
Acetic Acid Removal in Biomass Hydrolysates : Wickramasinghe and Grzenia (2006) compared the efficiency of anion exchange membranes and resins for acetic acid removal, offering implications for bioconversion processes (Wickramasinghe & Grzenia, 2006).
Growth Kinetics of Acetobacter aceti : De Ory, Romero, and Cantero (1998) modeled the specific growth rate of Acetobacter aceti in acetic acid fermentation, contributing to the understanding of fermentation processes (De Ory, Romero, & Cantero, 1998).
Cell Death Mechanisms in Yeasts : Chaves et al. (2021) compiled research on cell death mechanisms induced by acetic acid in yeasts, providing insights relevant to biotechnology and biomedicine (Chaves et al., 2021).
Stability and Activity of Acetic Acid : Fraise et al. (2013) studied the antibacterial activity and stability of acetic acid, highlighting its potential in medical applications (Fraise et al., 2013).
Safety and Hazards
Acetic acid, a component of (acetylthio)acetic acid, is highly corrosive and can cause burns . It is also flammable, and its containers may explode when heated . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling it .
Mechanism of Action
Target of Action
S-Acetylthioacetic acid, also known as Acetic acid, (acetylthio)- or 2-(Acetylthio)acetic acid, is primarily used as a reagent for introducing protected sulfhydryls into proteins, peptides, and other molecules . The primary targets of this compound are the primary amines present in these molecules .
Mode of Action
The compound interacts with its targets through the formation of a stable, covalent amide bond. This bond is formed from the reaction of the N-hydroxysuccinimide (NHS) ester of S-acetylthioacetic acid with primary amines . The amine reacts with the NHS ester by nucleophilic attack, with N-hydroxysuccinimide being released as a by-product .
Biochemical Pathways
The acetyl CoA pathway is a key biochemical pathway affected by S-Acetylthioacetic acid. This pathway requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and should be stored desiccated at -20°c .
Result of Action
The result of S-Acetylthioacetic acid’s action is the introduction of sulfhydryl groups in a protected form into proteins, peptides, and other molecules. This allows the modified molecule to be stored indefinitely and then later treated with hydroxylamine to expose the labile sulfhydryl group for final conjugation reactions .
Action Environment
The reaction conditions for S-Acetylthioacetic acid are mild and non-denaturing. NHS ester reactions may be performed in a variety of non-amine buffers at pH 7-9 and temperatures 4-37°C, with incubation times ranging from a few minutes to overnight . Environmental factors such as temperature, pH, and the presence of amines can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used to introduce protected sulfhydryls into proteins, peptides, and other molecules . The reaction is specific towards primary amines
Cellular Effects
It is known that the compound can influence cellular function through its interactions with proteins and peptides
Molecular Mechanism
The molecular mechanism of S-Acetylthioacetic acid involves the formation of a stable, covalent amide bond from the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines . This reaction is specific towards primary amines
Temporal Effects in Laboratory Settings
It is known that the compound can be stored indefinitely in a protected form, allowing for long-term studies of its effects on cellular function
Properties
IUPAC Name |
2-acetylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBWDKUBOZHGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061587 | |
Record name | Acetic acid, (acetylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-93-8 | |
Record name | (Acetylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(acetylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-(acetylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, (acetylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (acetylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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